molecular formula C2H4Cl4Si B1582346 1-Chloroethyltrichlorosilane CAS No. 7787-82-8

1-Chloroethyltrichlorosilane

Cat. No.: B1582346
CAS No.: 7787-82-8
M. Wt: 197.9 g/mol
InChI Key: CAPIMQICDAJXSB-UHFFFAOYSA-N
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Description

1-Chloroethyltrichlorosilane is an organosilicon compound with the molecular formula C2H4Cl4Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various silicon-containing compounds. This compound is known for its reactivity and is widely utilized in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyltrichlorosilane can be synthesized through a liquid-phase chlorination reaction. In this method, methyl trichlorosilane is used as a raw material, and chlorine is introduced into the reaction mixture in the presence of catalysts such as benzoyl peroxide and ferric chloride. The reaction is typically carried out under controlled conditions to achieve a high conversion rate and selectivity .

Industrial Production Methods: The industrial production of trichloro(1-chloroethyl)silane involves the direct chlorination of methyl trichlorosilane. This process is advantageous due to its simplicity and cost-effectiveness. The reaction is performed at low temperatures and does not require illumination, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyltrichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

    Reduction: It can be reduced to form silanes and other silicon-containing compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as alcohols and amines, are commonly used in substitution reactions.

    Water: Used in hydrolysis reactions.

    Reducing Agents: Such as lithium aluminium hydride, are used in reduction reactions.

Major Products:

Scientific Research Applications

1-Chloroethyltrichlorosilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces for biological studies.

    Medicine: Utilized in the development of drug delivery systems and medical devices.

    Industry: Used in the production of silicone polymers and coatings.

Mechanism of Action

The mechanism of action of trichloro(1-chloroethyl)silane involves its high reactivity due to the presence of silicon-chlorine bonds. These bonds can undergo various chemical transformations, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved include nucleophilic substitution and hydrolysis reactions, which lead to the formation of silanols and other silicon-containing products .

Comparison with Similar Compounds

    Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.

    Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials.

    Silicon Tetrachloride (SiCl4): Used in the synthesis of silicon-containing compounds.

Uniqueness: 1-Chloroethyltrichlorosilane is unique due to its specific reactivity and the presence of a 1-chloroethyl group, which imparts distinct chemical properties compared to other chlorosilanes. This makes it particularly useful in specialized applications where other chlorosilanes may not be suitable .

Properties

IUPAC Name

trichloro(1-chloroethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl4Si/c1-2(3)7(4,5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPIMQICDAJXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([Si](Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884433
Record name Silane, trichloro(1-chloroethyl)-
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Molecular Weight

197.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7787-82-8
Record name Trichloro(1-chloroethyl)silane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro(1-chloroethyl)-
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Record name 1-Chloroethyltrichlorosilane
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Record name Silane, trichloro(1-chloroethyl)-
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Record name Silane, trichloro(1-chloroethyl)-
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Record name Trichloro(1-chloroethyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chloroethyltrichlorosilane
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1-Chloroethyltrichlorosilane
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1-Chloroethyltrichlorosilane
Customer
Q & A

Q1: How does Trichloro(1-chloroethyl)silane contribute to the selective deposition of microstructures in this blade-coating technique?

A1: In this research, Trichloro(1-chloroethyl)silane is used to chemically modify the surface of SiO2 plates (the microstructures). [] While the paper doesn't delve into the exact mechanism of this modification, it suggests that this treatment alters the surface energy of the plates. This alteration is crucial for the subsequent steps involving interfacial interactions with the solvent and water, ultimately guiding the selective deposition of the plates onto hydrophilic areas on the substrate.

Q2: The research mentions the importance of solvent choice for successful microstructure deposition. How does the interaction between Trichloro(1-chloroethyl)silane-modified plates and the solvent influence deposition probability?

A2: The study found that the deposition probability of the Trichloro(1-chloroethyl)silane-modified plates was significantly influenced by the specific solvent used in the dispersion. [] The authors attribute this to the free energy change associated with the movement of the modified plate from the solvent to the solvent/water interface. Solvents with higher free energy change values during this transition resulted in greater capillary forces acting on the plates, thus improving deposition probability. This highlights the importance of carefully selecting a solvent that maximizes the interfacial energy differences for optimal deposition outcomes.

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